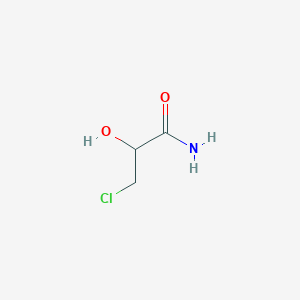

3-Chloro-2-hydroxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2-hydroxypropanamide is a useful research compound. Its molecular formula is C3H6ClNO2 and its molecular weight is 123.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-hydroxypropanamide, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : The synthesis typically involves the formation of an amide bond between a hydroxy-substituted aromatic amine (e.g., 2-hydroxyaniline) and 3-chloropropanoic acid derivatives. Acidic conditions (e.g., HCl catalysis) are critical to facilitate coupling, with temperature control (40–60°C) to minimize side reactions like hydrolysis . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane eluents) ensures high purity (>95%). Reaction yields can be improved by using anhydrous solvents and inert atmospheres to prevent moisture interference .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chloro and hydroxy substituents, with characteristic shifts observed at δ 3.8–4.2 ppm (CH₂Cl) and δ 5.1–5.5 ppm (OH) . Infrared (IR) spectroscopy identifies the amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 152.1). Cross-validation with elemental analysis (C, H, N) resolves ambiguities in structural assignments .

Q. What preliminary biological screening strategies are recommended for assessing the bioactivity of this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., serine proteases or kinases) due to the compound’s amide and halogen motifs, which may mimic natural substrates. Use fluorogenic substrates to quantify inhibition constants (Kᵢ). Cell viability assays (MTT or resazurin) in cancer/hepatic cell lines can screen for cytotoxicity (IC₅₀). Dose-response curves (1–100 µM) and positive controls (e.g., staurosporine for cytotoxicity) ensure reproducibility .

Advanced Research Questions

Q. How can structural discrepancies in this compound derivatives be resolved using X-ray crystallography or computational modeling?

- Methodological Answer : For crystalline derivatives, X-ray diffraction resolves bond angles and stereochemistry, particularly the spatial orientation of the chloro and hydroxy groups. Computational tools (e.g., Gaussian or Schrödinger Suite) optimize geometry using density functional theory (DFT) at the B3LYP/6-31G* level. Compare computed NMR chemical shifts with experimental data to validate models .

Q. What strategies address contradictions in reported synthetic yields or biological activity across studies?

- Methodological Answer : Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) identifies critical factors affecting yield. For biological data, validate assays using standardized protocols (e.g., CLSI guidelines) and replicate experiments across multiple cell lines. Meta-analyses of published IC₅₀ values can highlight outliers due to assay conditions (e.g., serum content, incubation time) .

Q. How can molecular dynamics simulations predict the stability of this compound in aqueous vs. lipid environments?

- Methodological Answer : Simulate solvation in explicit water (TIP3P model) and lipid bilayers (POPC membranes) using GROMACS. Monitor hydrogen bonding between the hydroxy group and water, and assess chloro group hydrophobicity. Free energy calculations (MM-PBSA) quantify binding affinities to model membranes .

Q. What experimental approaches evaluate the hydrolytic stability of this compound under physiological pH conditions?

- Methodological Answer : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC-UV (210 nm). Kinetic analysis (pseudo-first-order) determines half-life. Mass spectrometry identifies hydrolysis products (e.g., 3-chloropropanoic acid). Compare stability in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) for drug delivery insights .

Q. Which biophysical techniques are suitable for studying interactions between this compound and target proteins?

- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (association/dissociation rates) using immobilized proteins. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For structural insights, use cryo-EM or NMR titration to map binding pockets .

Q. How do HPLC and GC-MS compare in quantifying trace impurities in this compound batches?

- Methodological Answer : HPLC with a C18 column and PDA detector offers superior resolution for polar impurities (e.g., unreacted starting materials). GC-MS (using a DB-5MS column) is better for volatile byproducts (e.g., chlorinated hydrocarbons). Validate methods with spiked samples to ensure detection limits <0.1% .

Eigenschaften

CAS-Nummer |

85344-60-1 |

|---|---|

Molekularformel |

C3H6ClNO2 |

Molekulargewicht |

123.54 g/mol |

IUPAC-Name |

3-chloro-2-hydroxypropanamide |

InChI |

InChI=1S/C3H6ClNO2/c4-1-2(6)3(5)7/h2,6H,1H2,(H2,5,7) |

InChI-Schlüssel |

QOKTWAPZMBZTER-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)N)O)Cl |

Kanonische SMILES |

C(C(C(=O)N)O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.